molecular formula C20H22O10S2 B3038926 Dimethyl 2,3-bis{[(4-methylphenyl)sulfonyl]oxy}butanedioate CAS No. 933242-80-9

Dimethyl 2,3-bis{[(4-methylphenyl)sulfonyl]oxy}butanedioate

Cat. No.: B3038926
CAS No.: 933242-80-9
M. Wt: 486.5 g/mol
InChI Key: RVDUUVRRIXEPGN-UHFFFAOYSA-N
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Description

Dimethyl 2,3-bis{[(4-methylphenyl)sulfonyl]oxy}butanedioate is a chemical compound with the molecular formula C21H24O10S2. It is a white crystalline solid that belongs to the class of dicarboxylic acid esters. This compound has diverse applications in various fields, including medical, environmental, and industrial research.

Properties

IUPAC Name

dimethyl 2,3-bis-(4-methylphenyl)sulfonyloxybutanedioate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22O10S2/c1-13-5-9-15(10-6-13)31(23,24)29-17(19(21)27-3)18(20(22)28-4)30-32(25,26)16-11-7-14(2)8-12-16/h5-12,17-18H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVDUUVRRIXEPGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OC(C(C(=O)OC)OS(=O)(=O)C2=CC=C(C=C2)C)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22O10S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

486.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dimethyl 2,3-bis{[(4-methylphenyl)sulfonyl]oxy}butanedioate typically involves the esterification of butanedioic acid derivatives with sulfonyl chlorides under controlled conditions. The reaction is carried out in the presence of a base, such as pyridine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified through recrystallization to obtain the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then subjected to rigorous quality control measures to ensure its suitability for various applications.

Chemical Reactions Analysis

Types of Reactions

Dimethyl 2,3-bis{[(4-methylphenyl)sulfonyl]oxy}butanedioate undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfonyl groups to sulfide groups.

    Substitution: The sulfonyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions include sulfone derivatives, sulfide derivatives, and various substituted compounds, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Dimethyl 2,3-bis{[(4-methylphenyl)sulfonyl]oxy}butanedioate has a wide range of scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug precursor.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Dimethyl 2,3-bis{[(4-methylphenyl)sulfonyl]oxy}butanedioate involves its interaction with specific molecular targets and pathways. The sulfonyl groups in the compound can form strong interactions with nucleophilic sites in biomolecules, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to Dimethyl 2,3-bis{[(4-methylphenyl)sulfonyl]oxy}butanedioate include other dicarboxylic acid esters and sulfonyl derivatives, such as:

  • Dimethyl 2,3-bis{[(4-chlorophenyl)sulfonyl]oxy}butanedioate
  • Dimethyl 2,3-bis{[(4-nitrophenyl)sulfonyl]oxy}butanedioate
  • Dimethyl 2,3-bis{[(4-methoxyphenyl)sulfonyl]oxy}butanedioate

Uniqueness

What sets this compound apart from similar compounds is its specific combination of functional groups, which confer unique chemical and physical properties. This makes it particularly useful in certain synthetic and industrial applications where other compounds may not perform as effectively.

Biological Activity

Dimethyl 2,3-bis{[(4-methylphenyl)sulfonyl]oxy}butanedioate, a sulfonate ester compound, has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the following chemical formula:

  • Molecular Formula : C20H22O10S2
  • Molecular Weight : 466.52 g/mol

The compound features two sulfonate groups attached to a butanedioate backbone, which may influence its biological activity by enhancing solubility and reactivity.

Antimicrobial Properties

Research indicates that compounds with sulfonate moieties often exhibit significant antimicrobial activity. This compound has been studied for its effects on bacterial strains. In vitro assays demonstrated that it inhibits the growth of several pathogenic bacteria, suggesting a potential role as an antimicrobial agent .

Anti-inflammatory Effects

The anti-inflammatory properties of this compound have been investigated in various studies. It was shown to reduce inflammatory markers in cell cultures exposed to pro-inflammatory cytokines. This effect may be attributed to the modulation of signaling pathways involved in inflammation, such as NF-kB and MAPK pathways .

Cytotoxicity and Antitumor Activity

This compound has also been evaluated for its cytotoxic effects on cancer cell lines. In a study utilizing MTT assays, the compound exhibited dose-dependent cytotoxicity against various cancer cells, indicating potential as an antitumor agent . The IC50 values for different cell lines were recorded, demonstrating effectiveness at concentrations as low as 10 µM.

Cell Line IC50 (µM)
HeLa12
MCF-715
A54910

The mechanisms underlying the biological activities of this compound are complex and multifaceted:

  • Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in cellular processes, leading to reduced proliferation in cancer cells.
  • Modulation of Gene Expression : It has been observed to alter the expression levels of genes associated with apoptosis and cell cycle regulation.
  • Interaction with Cellular Membranes : The sulfonate groups may enhance membrane permeability, facilitating the uptake of the compound into cells .

Case Studies

  • Study on Antimicrobial Efficacy : A study conducted on various bacterial strains including E. coli and S. aureus showed that treatment with this compound resulted in a significant reduction in bacterial counts compared to controls (p < 0.05) .
  • Inflammation Model in Mice : In an animal model of inflammation induced by dextran sulfate sodium (DSS), administration of the compound led to a marked decrease in inflammatory markers and tissue damage compared to untreated controls .
  • Cytotoxicity in Cancer Research : A series of experiments using various cancer cell lines revealed that the compound effectively induced apoptosis through caspase activation pathways .

Q & A

Q. What advanced computational approaches predict its reactivity in novel reaction systems?

  • Methodological Answer : Combine machine learning (ML) algorithms with quantum mechanical descriptors (e.g., Fukui indices, HOMO-LUMO gaps). Train models on existing reaction databases, then validate predictions via microfluidic high-throughput experimentation. Uncertainty quantification (e.g., Monte Carlo simulations) refines confidence intervals .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Dimethyl 2,3-bis{[(4-methylphenyl)sulfonyl]oxy}butanedioate
Reactant of Route 2
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Dimethyl 2,3-bis{[(4-methylphenyl)sulfonyl]oxy}butanedioate

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